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Compound of Interest

Compound Name: Pyrazine-2,3-dicarbonitrile

Cat. No.: B077751

Introduction: Pyrazine-2,3-dicarbonitrile and its derivatives are a class of nitrogen-containing
heterocyclic compounds that have attracted considerable interest in medicinal chemistry, drug
discovery, and materials science.[1][2][3] The pyrazine ring is a key structural motif in
numerous biologically active molecules, and the presence of two cyano groups imparts unique
electronic properties and reactivity.[1][4] These compounds often serve as crucial intermediates
in the synthesis of more complex molecules, including potential anticancer and antimicrobial
agents.[2][5] Furthermore, their electron-deficient nature makes them suitable for the
development of functional materials with applications in optics and electronics.[2][6]

This technical guide provides a comprehensive overview of the spectroscopic data for a series
of 5-(alkylamino)-6-(aryl/alkyl)pyrazine-2,3-dicarbonitrile derivatives. It includes a summary of
their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass
Spectrometry (MS) data, along with detailed experimental protocols for their characterization.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for representative pyrazine-2,3-
dicarbonitrile derivatives, providing insights into their structural and electronic characteristics.
The data is primarily based on the characterization of 5-(cyclohexylamino)-6-phenylpyrazine-
2,3-dicarbonitrile, its 4-chlorophenyl analog, and the 6-methyl analog.[5]

'H NMR Spectral Data (in CDCI3)
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Compound

Substituents

Chemical Shifts (6, ppm)
and Coupling Constants
(J, Hz)

13a

R! = Cyclohexyl, R2 = Phenyl

1.19-1.28 (m, 3H), 1.41-1.51
(m, 2H), 1.66-1.77 (m, 3H),
2.00-2.04 (m, 2H), 3.99-4.05
(m, 1H), 5.77 (d, 1H, J = 7.6),
7.59-7.61 (m, 1H), 7.63-7.67
(m, 1H)[5]

13c

R! = Cyclohexyl, R? = 4-
Chlorophenyl

1.19-1.31 (m, 3H), 1.42-1.52
(m, 3H), 1.67-1.78 (m, 3H),
2.00-2.04 (m, 3H), 3.99-4.05
(m, 1H), 5.67 (d, 1H, J = 7.6),
7.57 (d, 2H, J = 8.4), 7.63 (d,
2H, J = 8.4)[5]

13e

R! = Cyclohexyl, Rz = Methyl

1.26-1.32 (m, 3H), 1.45-1.51
(m, 2H), 1.64 (s, 2H), 1.72—
1.75 (m, 1H), 1.80-1.84 (m,
2H), 2.06-2.09 (m, 2H), 2.47
(s, 3H), 4.01-4.04 (m, 1H),
5.09 (d, 1H, J = 6.0)[5]

3C NMR Spectral Data (in CDCI3)
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Compound Substituents Chemical Shifts (6, ppm)
24.7, 25.5, 32.4, 50.6, 114.2,
114.8, 119.7, 128.1, 130.0,
13a R! = Cyclohexyl, R2 = Phenyl
131.3,131.4, 133.8, 145.5,
151.3[5]
24.7,25.5, 32.4, 50.8, 114.0,
13 R! = Cyclohexyl, Rz = 4- 114.6, 119.7, 129.6, 130.3,
c
Chlorophenyl 131.4, 131.4,132.2, 137.7,
144.2, 151.2[5]
15.6, 19.9, 20.7, 27.8, 45.7,
13e R! = Cyclohexyl, R2 = Methyl 109.3, 109.9, 114.3, 126.1,

140.1, 147.0[5]

ET-IR Spectral Data (KBr, cm~?)

Key Vibrational

Compound Substituents .
Frequencies (v, cm™?)
3411 (N-H), 2939, 2852 (C-H),
13a R! = Cyclohexyl, Rz = Phenyl 2227 (C=N), 1579, 1561, 1525
(C=N, C=C ring)[5]
3407, 3388 (N-H), 2933, 2856
R! = Cyclohexyl, Rz = 4-
13c (C-H), 2226 (C=N), 1593,
Chlorophenyl .
1571, 1558 (C=N, C=C ring)[5]
3378 (N-H), 2941, 2923 (C-H),
13e R! = Cyclohexyl, Rz = Methyl 2245, 2219 (C=N), 1582, 1514

(C=N, C=C ring)[5]

Mass Spectrometry (MS) Data
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. Molecular [M]* (m/z) [M]* (mlz)
Compound Substituents
Formula Calculated Found
Rt = Cyclohexyl,
13a CisH17Ns 303.1478 303.1478[5]
R2 = Phenyl
R® = Cyclohexyl,
Y Y 339.1245
13c Rz =4- C18H16CINs 337.1094 ]
(isotope peak)[5]
Chlorophenyl
Rt = Cyclohexyl,
13e Ci3H1sNs 241.1327 241.1322[5]

Rz = Methyl

Visualized Workflows

The synthesis and characterization of pyrazine-2,3-dicarbonitrile derivatives follow a

structured workflow, from the initial reaction to final spectroscopic confirmation.
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Alkyl Isocyanides

Starting Materials

Aryl/Alkyl Carbonyl Chlorides

Diaminomaleonitrile (DAMN)

One-Pot Reaction

Multicomponent Condensation

Crude Product

Product [solation

Crystallization / Purification

Pure Compound

5-(Alkylamino)-6-aryl/
alkylpyrazine-2,3-dicarbonitriles
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Sample

Purified Pyrazine Derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Properties of
Pyrazine-2,3-dicarbonitrile Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077751#spectroscopic-data-for-pyrazine-2-3-
dicarbonitrile-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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